Girard’s Reagenz P

Übersicht

Beschreibung

Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, also known as Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride, is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63 g/mol. The purity is usually 95%.

The exact mass of the compound Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9469. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 1-(2-hydrazino-2-oxoethyl)-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Derivatisierung für LC-MS-Analyse

Girard’s Reagenz P wird verwendet, um Ketone und Aldehyde zu derivatisieren, wodurch ihre Nachweisbarkeit und Quantifizierung in der Flüssigchromatographie-Massenspektrometrie (LC-MS) erhöht werden. Diese Anwendung ist besonders nützlich bei der Analyse komplexer biologischer Proben, bei denen die präzise Messung von Hormonspiegeln wie Östron und seinen Metaboliten im Serum postmenopausalen Frauen von entscheidender Bedeutung ist .

Quantifizierung von Glykanen

Die Verbindung wird bei der Quantifizierung von Glykanen eingesetzt. Glykane spielen eine entscheidende Rolle in verschiedenen biologischen Prozessen, und ihre genaue Quantifizierung ist essenziell für das Verständnis von Krankheitsmechanismen und die Entwicklung therapeutischer Interventionen .

Analyse von Oxysterolen

Oxysterole sind oxidierte Derivate von Cholesterin, die an verschiedenen Krankheiten beteiligt sind, darunter neurodegenerative Erkrankungen und Atherosklerose. This compound wird zur Quantifizierung von Oxysterolen verwendet, wodurch das Verständnis ihrer pathophysiologischen Rollen gefördert wird .

Nachweis von Carbonylgruppen

In der organischen Chemie dient this compound als chemischer Test für den Nachweis von Carbonylgruppen in organischen Verbindungen. Dies ist besonders nützlich, um das Vorhandensein von Ketonen und Aldehyden in verschiedenen Substanzen zu identifizieren .

Extraktion von Metallen aus Wasser

Die Fähigkeit der Verbindung, Phasenübergänge zu durchlaufen, macht sie für die Extraktion von Metallen aus Wasser nützlich. Diese Anwendung ist in der Umweltchemie vorteilhaft für die Entfernung von Schwermetallen aus Abwasser .

Abfangen wasserlöslicher Farbstoffe

This compound kann wasserlösliche Farbstoffe aus Lösungen entfernen, was in industriellen Prozessen wertvoll ist, bei denen die Entfernung von Farbstoffen aus Abwässern erforderlich ist, um die Umweltrichtlinien einzuhalten .

Synthetische Bausteine

Das Reagenz wird als synthetischer Baustein für die Herstellung von kombinatorischen Bibliotheken verwendet. Diese Bibliotheken sind in der Wirkstoffforschung unerlässlich, wo eine große Anzahl von Verbindungen synthetisiert und auf biologische Aktivität untersucht werden muss .

Biopolymere Flockungsmittel

In der Wasseraufbereitung wird this compound als biopolymeres Flockungsmittel eingesetzt. Es hilft bei der Aggregation von Partikeln und erleichtert so die Entfernung von suspendierten Feststoffen aus dem Wasser .

Wirkmechanismus

Target of Action

The primary targets of Girard’s reagent P are ketones and ketosteroids . It is used to form water-soluble derivatives of these compounds . In addition, it reacts with vanillin to form a hydrazone derivative .

Mode of Action

Girard’s reagent P interacts with its targets by forming hydrazone derivatives . This is achieved through a chemical reaction where Girard’s reagent P reacts with vanillin . The resulting hydrazone derivative is then combined with an ion-selective electrode (ISE) to develop a potentiometric method for the determination of vanillin .

Biochemical Pathways

The biochemical pathways affected by Girard’s reagent P primarily involve the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This process is facilitated by the stable, positively charged pyridinium ion present in the reagent, which allows for a more controlled and selective oxidation process .

Pharmacokinetics

It is known that the reagent is used to improve the ionization efficiency of certain compounds, such as testosterone, ad, and dhea, using electrospray ionization .

Result of Action

The result of Girard’s reagent P’s action is the formation of hydrazone derivatives of its target compounds . These derivatives are water-soluble, which facilitates their analysis and detection . For instance, the reagent has been used to enhance the signal-to-noise ratios for target saccharides in mass spectrometry imaging .

Biochemische Analyse

Biochemical Properties

Girard’s reagent P plays a significant role in biochemical reactions. It is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), which is used in the development of ion-selective electrodes and in the study of organic analysis .

Cellular Effects

The cellular effects of Girard’s reagent P are primarily observed in its interactions with vanillin. The hydrazone derivative formed from this interaction can be used in the development of ion-selective electrodes and in the study of organic analysis

Molecular Mechanism

The molecular mechanism of Girard’s reagent P involves its reaction with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin

Temporal Effects in Laboratory Settings

It is known that the compound is used to react with vanillin to form a hydrazone derivative . This derivative can then interact with an ion-selective electrode (ISE), facilitating the determination of vanillin

Eigenschaften

IUPAC Name |

2-pyridin-1-ium-1-ylacetohydrazide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-9-7(11)6-10-4-2-1-3-5-10;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXLVXDHVHWYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)CC(=O)NN.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883657 | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Girard reagent P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19150 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1126-58-5 | |

| Record name | Girard's P reagent | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinioacetohydrazide chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girard P reagent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-(2-hydrazinyl-2-oxoethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydrazinocarbonylmethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINIOACETOHYDRAZIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR89IA23S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

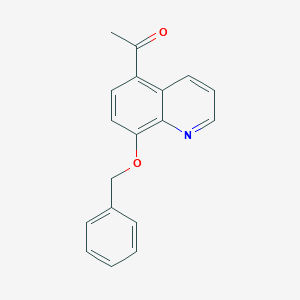

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-3-methylbenzo[d]isoxazole](/img/structure/B122357.png)

![(2R)-2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methyl-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B122369.png)

![5-Ethyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B122379.png)